molecular formula C15H21CeN3O9 B12668854 Tris(5-oxo-L-prolinato-N1,O2)cerium CAS No. 74060-41-6

Tris(5-oxo-L-prolinato-N1,O2)cerium

Cat. No.: B12668854
CAS No.: 74060-41-6
M. Wt: 527.46 g/mol
InChI Key: CSUFSPLONQLGBE-ZRIQBPNSSA-N
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Description

Tris(5-oxo-L-prolinato-N1,O2)cerium is a coordination complex in which a central cerium ion is chelated by three molecules of 5-oxo-L-prolinic acid (L-Pyroglutamic acid), forming a compound with the molecular formula C15H21CeN3O9 . This places it within a broader family of metal-prolinato complexes that are of significant interest in materials science and cosmetic research, such as Tris(5-oxo-L-prolinato-N1,O2)aluminium (Aluminum PCA) which functions as a gentle astringent and skin conditioner , and Bis(5-oxo-L-prolinato-N1,O2)zinc (Zinc PCA), known for its sebum-regulating and anti-acne properties . The core structural motif of these compounds is the prolinate ligand, a derivative of the natural amino acid proline, which often confers good water solubility and compatibility with biological systems . The specific research value of this compound is hypothesized to stem from the unique properties of the cerium (III) ion. Researchers may investigate its potential application in catalytic processes, as a precursor for advanced ceramic materials, or for its possible redox activity. Given the documented functions of analogous compounds, its mechanism of action in any biological or chemical context is likely tied to the coordinated release or the synergistic effect of the cerium cation and the organic ligand. This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigation. It is not intended for diagnostic, therapeutic, or personal cosmetic use.

Properties

CAS No.

74060-41-6

Molecular Formula

C15H21CeN3O9

Molecular Weight

527.46 g/mol

IUPAC Name

cerium;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/3C5H7NO3.Ce/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1

InChI Key

CSUFSPLONQLGBE-ZRIQBPNSSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Ce]

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ce]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes

Ligand Precursor Synthesis and Purification

The foundation of synthesizing Tris(5-oxo-L-prolinato-N1,O2)cerium lies in the production and purification of its organic ligand, 5-oxo-L-proline.

Synthesis of 5-oxo-L-Proline

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a derivative of the amino acid L-glutamate. wikipedia.org It is a naturally occurring compound that serves as an intermediate in the γ-glutamyl cycle. nih.govebi.ac.uk The synthesis of 5-oxo-L-proline is primarily achieved through the cyclization of L-glutamic acid or L-glutamine. wikipedia.org This intramolecular condensation reaction results in the formation of a five-membered lactam ring.

The process can occur spontaneously, particularly from N-terminal glutamine residues, or it can be facilitated enzymatically by glutaminyl cyclases. wikipedia.org A common laboratory and industrial synthesis method involves the thermal dehydration of L-glutamic acid. This reaction is typically performed by heating L-glutamic acid in water, which leads to the elimination of a water molecule and the formation of the cyclic amide structure of 5-oxo-L-proline.

Another synthetic route starts with L-glutamate, which is first phosphorylated using ATP to form gamma-glutamyl phosphate. youtube.com This intermediate is then reduced, dehydrated in a non-enzymatic step, and finally reduced again to yield proline, with pyroline-5-carboxylate as an intermediate that can be converted to 5-oxo-L-proline. youtube.com

Purity Assessment of Ligand Precursors

Ensuring the high purity of the 5-oxo-L-proline precursor is critical for the successful synthesis of the cerium complex. Various analytical techniques are employed to assess its purity. A highly sensitive and specific method is hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry (HILIC-MS/MS). ebi.ac.uk This technique allows for the simultaneous determination and quantification of 5-oxo-L-proline without the need for derivatization. ebi.ac.uk

The purity of commercial L-pyroglutamic acid is often specified as ≥95%. caymanchem.com For detailed analysis, standard curves can be established, showing linearity over specific concentration ranges with low limits of quantification (LLOQ), for instance, at 0.5 ng/mL. ebi.ac.uk Other methods for its measurement include ion-exchange chromatography, which separates 5-oxo-L-proline from other amino acids like glutamate. researchgate.net

Table 1: Analytical Methods for Purity Assessment of 5-oxo-L-Proline

Analytical Technique Principle Key Advantages
HILIC-MS/MS Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content, coupled with mass spectrometric detection. ebi.ac.uk High sensitivity, specificity, and does not require derivatization. ebi.ac.uk
Ion-Exchange Chromatography Separation based on the reversible interaction between the charged 5-oxo-L-proline molecule and the charged stationary phase. researchgate.net Effective separation from other amino acids and contaminants. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of the analyte followed by mass spectrometric detection. researchgate.net Provides quantitative data on metabolite levels in biological samples. researchgate.net

Complexation Reactions for this compound

The formation of the cerium complex involves the reaction of the deprotonated 5-oxo-L-proline ligand with a cerium(III) salt in a suitable solvent system. The coordination occurs through the nitrogen atom of the pyrrolidone ring and an oxygen atom of the carboxylate group, as indicated by the nomenclature "-N1,O2".

Choice of Cerium(III) Salt Precursors

The selection of the cerium(III) precursor is a critical factor that can influence the yield and purity of the final complex. Cerium(III) salts are the required starting materials as cerium exists in the +3 oxidation state in the target complex. wikipedia.org Common and effective precursors for the synthesis of cerium(III) complexes include:

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O): This is a readily available and soluble salt often used in the synthesis of cerium-containing clusters and complexes. nih.gov

Cerium(III) chloride (CeCl₃): Another common precursor used in coordination chemistry.

Organometallic Cerium(III) Precursors: For reactions in non-aqueous media, precursors like [Ce(N(SiMe₃)₂)₃] (cerium(III) bis(trimethylsilyl)amide) can be employed, especially for protonolysis reactions with the ligand. rsc.orgrsc.org

The choice of precursor often depends on the desired solvent system and the required reaction conditions. Anionic oxygen-donor ligands are known to stabilize the cerium(III) oxidation state. researchgate.net

Table 2: Common Cerium(III) Precursors for Complexation

Cerium(III) Precursor Formula Common Applications/Properties
Cerium(III) nitrate hexahydrate Ce(NO₃)₃·6H₂O Highly soluble in polar solvents like water and alcohols; commonly used for solution-phase synthesis. nih.gov
Cerium(III) chloride (anhydrous/hydrated) CeCl₃ / CeCl₃·7H₂O A versatile precursor for a wide range of cerium complexes.
Cerium(III) bis(trimethylsilyl)amide [Ce(N(SiMe₃)₂)₃] Suitable for reactions in aprotic, non-polar solvents; used in protonolysis reactions. rsc.orgrsc.org
Cerium(III) iodide tetra-tetrahydrofuranate [Ce(I)₃(THF)₄] Used as a precursor where iodide is a suitable counter-ion and THF is a coordinating solvent. mdpi.com

Optimization of Reaction Conditions

The successful synthesis of this compound requires careful optimization of several reaction parameters to maximize yield and ensure the formation of the desired product. oaepublish.com

Stoichiometry: The reaction involves the coordination of three 5-oxo-L-prolinato ligands to one cerium(III) ion. Therefore, a stoichiometric ratio of 3:1 (ligand:cerium salt) is the theoretical starting point. In practice, a slight excess of the ligand may be used to drive the reaction to completion.

Temperature: The reaction temperature can significantly affect the kinetics and thermodynamics of the complexation. Some syntheses of cerium clusters are performed at controlled, cool temperatures (e.g., 15 °C) to promote crystallization. nih.gov The optimal temperature must be determined empirically to balance reaction rate with product stability.

Solvent Systems: The choice of solvent is crucial. It must be able to dissolve both the cerium salt precursor and the ligand (or its deprotonated form). Water is a common solvent, given the solubility of the ligand and many cerium(III) salts. jocpr.com Alcohols such as methanol (B129727) or ethanol (B145695) are also frequently used, sometimes in combination with other solvents. nih.gov The solvent can also play a role in the final product structure; for instance, dissolving a cerium cluster in acetonitrile (B52724) has been shown to cause structural rearrangement. nih.gov

pH Control: The 5-oxo-L-proline ligand must be deprotonated at its carboxylic acid group to act as a coordinating agent. This is typically achieved by adding a base to the reaction mixture to raise the pH. Triethylamine is a common organic base used for this purpose in non-aqueous solvents. nih.gov In aqueous solutions, hydroxides like sodium hydroxide (B78521) or potassium hydroxide can be used. The pH must be controlled carefully, as excessive basicity can lead to the precipitation of cerium(III) hydroxide. The optimal pH for complex formation is generally near or slightly above the pKa of the ligand's carboxylic acid group, favoring the formation of the carboxylate anion. nih.gov

Solid-Phase and Solution-Phase Synthetic Approaches

The synthesis of this compound can be approached through two primary methodologies: solution-phase and solid-phase synthesis.

Solution-Phase Synthesis: This is the most conventional and widely used method for preparing metal complexes. nih.govacs.org In this approach, the cerium(III) salt and the 5-oxo-L-proline ligand are dissolved in a suitable solvent. The reaction conditions (stoichiometry, pH, temperature) are adjusted to promote the formation of the complex, which may then be isolated by precipitation, crystallization, or evaporation of the solvent. This method is versatile and allows for easy monitoring of the reaction progress.

Solid-Phase Synthesis: While more commonly associated with peptide and oligonucleotide synthesis, solid-phase synthesis (SPS) offers a powerful alternative for the preparation of metal complexes. wikipedia.org In this technique, the ligand (5-oxo-L-proline) could be anchored to a solid support (e.g., a resin). The cerium(III) salt solution would then be passed over the resin, allowing the complexation reaction to occur on the solid support. Unreacted reagents and by-products can be easily washed away. wikipedia.org The final complex is then cleaved from the resin. This method offers advantages such as simplified purification, the ability to use excess reagents to drive the reaction to completion, and potential for automation. wikipedia.orgresearchgate.net This approach is particularly advantageous for building more complex structures involving the cerium complex as a building block.

Isolation and Purification Techniques

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity, which is essential for its potential applications. The strategies employed would be dictated by the physical and chemical properties of the complex, such as its solubility, stability, and crystalline nature.

Crystallization Strategies

Crystallization is a primary technique for the purification of solid compounds. For a cerium(III) complex like this compound, several strategies could be employed to induce the formation of well-defined crystals, thereby separating it from soluble impurities.

Slow Evaporation: This is one of the simplest and most common crystallization techniques. A solution of the crude complex in a suitable solvent would be left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of high-quality crystals. The choice of solvent is crucial; it should be one in which the complex is moderately soluble, and its boiling point should be appropriate for controlled evaporation.

Solvent Diffusion (or Vapor Diffusion): This method involves dissolving the crude complex in a solvent in which it is readily soluble. A second solvent (an "anti-solvent"), in which the complex is insoluble but which is miscible with the first solvent, is then slowly introduced. This can be achieved by carefully layering the anti-solvent on top of the complex solution or by placing the solution in a sealed container with a reservoir of the anti-solvent, allowing for vapor diffusion. The slow change in solvent composition reduces the solubility of the complex, promoting crystallization.

Slow Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the complex typically reduces, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter; slower cooling rates generally favor the growth of larger and more perfect crystals.

For lanthanide complexes, the use of dry solvents is often imperative to prevent the coordination of water molecules, which can affect the crystal structure and properties of the complex.

Table 1: Potential Crystallization Strategies for this compound

Crystallization StrategyDescriptionKey Parameters
Slow Evaporation Gradual removal of solvent from a solution of the complex.Solvent choice, temperature, evaporation rate.
Solvent Diffusion Slow introduction of an anti-solvent to a solution of the complex.Solvent/anti-solvent pair, diffusion rate.
Slow Cooling Gradual reduction of the temperature of a saturated solution.Cooling rate, initial concentration.

Chromatographic Separation Methods

Chromatography is a powerful technique for the separation and purification of chemical compounds based on their differential distribution between a stationary phase and a mobile phase. For a chiral lanthanide complex such as this compound, various chromatographic methods could be applicable.

Ion-Exchange Chromatography (IEC): Given that the complex involves a metal ion, IEC can be a highly effective separation method. In this technique, the separation is based on the reversible interaction between the charged complex and the charged stationary phase of the chromatography column. Cation-exchange chromatography, in particular, has been successfully used for the separation of lanthanide ions and their complexes. By carefully controlling the pH and the composition of the eluent, it is possible to achieve high-resolution separation of different cerium species. For instance, displacement chromatography, a mode of IEC, has been shown to be effective in separating cerium complexes.

Gas-Liquid Chromatography (GLC): For volatile and thermally stable complexes, GLC can be employed. This technique is particularly useful for the separation of lanthanide complexes with specific ligands that enhance their volatility. While it is not certain if this compound is sufficiently volatile for GLC, derivatization of the ligand could potentially be explored to facilitate this separation method.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purification of a broad range of compounds. For this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, could be a suitable method. The separation would be based on the hydrophobicity of the complex. Furthermore, given the chiral nature of the 5-oxo-L-proline ligand, chiral HPLC could be employed to separate diastereomers if they are formed during the synthesis.

Table 2: Potential Chromatographic Separation Methods for this compound

Chromatographic MethodPrinciple of SeparationPotential Application
Ion-Exchange Chromatography Based on charge interactions.Separation of cerium complexes from other charged species.
Gas-Liquid Chromatography Based on volatility and interaction with the stationary phase.Separation of volatile derivatives of the complex.
High-Performance Liquid Chromatography Based on partitioning between a stationary and a mobile phase.High-resolution purification and analysis.

Yield Optimization and Scalability Considerations

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the practical and economic viability of producing this compound.

Yield Optimization: The yield of the complex can be influenced by several factors, including the stoichiometry of the reactants (cerium salt and 5-oxo-L-proline), the choice of solvent, the reaction temperature, and the pH of the reaction medium. A systematic study of these parameters would be necessary to identify the optimal conditions for maximizing the yield. For instance, the deprotonation of the carboxylic acid group of 5-oxo-L-proline is essential for coordination to the cerium ion, so controlling the pH is critical. The use of a suitable base to facilitate this deprotonation could significantly improve the yield.

Scalability Considerations: Scaling up the synthesis from a laboratory scale to an industrial scale presents several challenges. These include efficient mixing of reactants, heat transfer, and product isolation. For lanthanide complexes, mechanochemical synthesis, which involves grinding solid reactants together, has been explored as a scalable and environmentally friendly alternative to traditional solvent-based methods. This approach can reduce solvent waste and reaction times. Furthermore, the choice of starting materials is important for scalability; using readily available and inexpensive cerium salts and ligands is a key consideration. The design of the reactor and the purification process must also be amenable to large-scale operations.

Table 3: Factors Influencing Yield and Scalability of this compound Synthesis

FactorInfluence on YieldScalability Consideration
Reactant Stoichiometry Affects the completeness of the reaction.Cost and availability of reactants in large quantities.
Solvent Influences reaction rate and product solubility.Solvent cost, safety, and environmental impact.
Temperature Affects reaction kinetics and product stability.Efficient heat management in large reactors.
pH Crucial for ligand deprotonation and complex formation.Precise pH control in large volumes.
Reaction Time Determines the extent of reaction completion.Throughput and reactor occupancy time.
Isolation Method Impacts the recovery of the pure product.Efficiency and feasibility of the method at a large scale.

Structural Elucidation and Crystallographic Analysis

Single Crystal X-ray Diffraction (SC-XRD)

Determination of Crystal System and Space Group

The determination of the crystal system and space group is a fundamental output of an SC-XRD experiment. This information describes the symmetry of the crystal lattice. Without experimental data for Tris(5-oxo-L-prolinato-N1,O2)cerium, these parameters are unknown.

Elucidation of Molecular and Crystal Structures

A complete elucidation of the molecular and crystal structures would detail the precise connectivity of atoms, the geometry of the cerium coordination sphere, and the packing of the molecules within the crystal lattice. This information is not available for this compound.

Detailed Analysis of the Coordination Sphere Around Cerium(III)

A detailed analysis of the coordination sphere would involve the characterization of the Ce-N and Ce-O bond distances and the angles between these bonds. The coordination number of the cerium(III) ion in this complex is also a key piece of information that can only be definitively determined through structural analysis. While trivalent cerium complexes often exhibit high coordination numbers, the specific number in this compound is unconfirmed.

Conformation of 5-oxo-L-Prolinato Ligands and Chelation Mode (N1,O2)

The 5-oxo-L-prolinato ligand contains a chiral center and a five-membered ring, which can adopt various conformations. An SC-XRD study would reveal the exact conformation of the three 5-oxo-L-prolinato ligands and confirm the anticipated (N1,O2) chelation mode.

Supramolecular Architectures and Self-Assembly Patterns

The interplay of coordination bonds and intermolecular interactions can lead to the formation of complex supramolecular architectures, such as one-, two-, or three-dimensional networks. The study of lanthanide complexes has shown that they can direct the formation of unique and stable self-assembled structures. However, the self-assembly patterns of this compound remain uninvestigated.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of this compound. Analysis of the vibrational spectra allows for the direct observation of the ligand's coordination to the cerium ion and the resulting perturbations to its internal bonds.

The formation of coordinate bonds between the cerium(III) ion and the nitrogen and oxygen atoms of the 5-oxo-L-prolinato ligands gives rise to new vibrational modes at low frequencies (typically below 500 cm⁻¹). These modes, which are absent in the spectrum of the free ligand, are characteristic of the metal-ligand framework and provide direct evidence of complex formation.

The assignment of these metal-ligand vibrations can be complex due to their low energy and potential mixing with other low-frequency modes. However, based on studies of other lanthanide complexes with similar donor atoms, the Ce-O and Ce-N stretching vibrations can be tentatively assigned. The Ce-O stretching vibrations, arising from the coordination of the carboxylate and amide oxygen atoms, are generally expected to appear in the 300-500 cm⁻¹ region. The Ce-N stretching vibration, from the coordination of the deprotonated amide nitrogen, is typically found at a slightly lower frequency.

Table 1: Representative Metal-Ligand Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Assignment
ν(Ce-O)300 - 500Stretching vibration of Cerium-Oxygen bonds
ν(Ce-N)250 - 400Stretching vibration of Cerium-Nitrogen bond

Note: These are generalized ranges and the precise frequencies can be influenced by the specific coordination geometry and solid-state packing effects.

Coordination of the 5-oxo-L-prolinato ligand to the cerium(III) center induces significant changes in the vibrational frequencies of the ligand's functional groups. These shifts are indicative of the redistribution of electron density upon bond formation and confirm the points of attachment to the metal ion.

Key vibrational bands of the 5-oxo-L-prolinato ligand that are particularly sensitive to coordination include the amide C=O stretch, the carboxylate C=O stretch, and the N-H vibrations (which are absent in the complex due to deprotonation). The coordination of the carbonyl oxygen to the cerium ion typically leads to a decrease in the frequency of the C=O stretching vibration, as electron density is drawn from the carbonyl bond towards the metal. Similarly, the coordination of the carboxylate group results in a shift of its characteristic symmetric and asymmetric stretching frequencies. The separation between these two carboxylate stretching frequencies (Δν) can provide information about the coordination mode (e.g., monodentate, bidentate).

Table 2: Expected Shifts in Key Ligand Vibrational Frequencies Upon Coordination to Cerium(III)

Functional GroupFree Ligand Frequency (cm⁻¹)Coordinated Ligand Frequency (cm⁻¹)Shift (Δν, cm⁻¹)Interpretation
Amide C=O Stretch~1680~1640 - 1660-20 to -40Weakening of the C=O bond due to coordination of oxygen to Ce(III)
Carboxylate C=O (asymmetric)~1580~1550 - 1570-10 to -30Involvement of the carboxylate group in coordination
Carboxylate C=O (symmetric)~1410~1420 - 1440+10 to +30Involvement of the carboxylate group in coordination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and dynamics of the complex in solution. However, the paramagnetic nature of the cerium(III) ion (4f¹ electronic configuration) introduces specific challenges and phenomena that must be considered in the analysis of the spectra.

In principle, ¹H and ¹³C NMR spectroscopy can be used to confirm that the organic ligand, 5-oxo-L-proline, does not undergo decomposition or rearrangement during the synthesis of the complex. By comparing the NMR spectra of the complex with that of the free ligand, it is possible to account for all the expected proton and carbon signals, confirming the integrity of the ligand framework within the coordination sphere.

However, the signals in the spectra of the cerium(III) complex are expected to be significantly broadened and shifted compared to the diamagnetic free ligand. This is a direct consequence of the paramagnetic nature of the Ce(III) ion. Despite this, the presence of the appropriately integrated signals can still serve as a confirmation of the ligand's presence and stoichiometry in the complex.

The unpaired electron in the 4f orbital of cerium(III) creates a local magnetic field that interacts with the magnetic moments of the ligand's nuclei. chemrxiv.orgchemrxiv.org This interaction leads to two primary effects on the NMR spectrum: a significant change in the chemical shifts (paramagnetic shifts) and an increase in the rate of nuclear relaxation, which results in broader resonance lines. chemrxiv.org

The paramagnetic shift has two main contributions: the contact shift and the pseudo-contact (or dipolar) shift. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand's nuclei, while the pseudo-contact shift is due to the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moments. For lanthanide complexes, the pseudo-contact shift often dominates and is highly dependent on the geometry of the complex.

The presence of the Ce(III) ion will cause the ¹H and ¹³C NMR signals of the 5-oxo-L-prolinato ligand to be spread over a much wider chemical shift range than is typical for diamagnetic organic molecules. Protons and carbons closer to the cerium ion will experience larger paramagnetic shifts and greater line broadening. chemrxiv.org While this complicates detailed structural elucidation by NMR alone, it also serves as a characteristic signature of the paramagnetic complex.

Table 3: Conceptual ¹H NMR Data Comparison for 5-oxo-L-proline and its Cerium(III) Complex

Proton EnvironmentFree Ligand δ (ppm)Cerium(III) Complex δ (ppm) (Expected)Line Width
α-CH~4.2Shifted significantly (e.g., -10 to +20)Broad
β-CH₂~2.2 - 2.4Shifted and potentially diastereotopicBroad
γ-CH₂~2.5ShiftedBroad

Note: The exact shifts in the cerium(III) complex are highly dependent on the solution structure and are presented here conceptually to illustrate the paramagnetic effect.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy in the ultraviolet and visible (UV-Vis) regions probes the electronic transitions within the complex. For this compound, the spectrum is expected to be a combination of transitions originating from the ligand and the cerium(III) ion.

The 5-oxo-L-prolinato ligand itself will have absorption bands in the UV region corresponding to π → π* and n → π* transitions associated with its carbonyl and carboxylate groups. Upon complexation, these bands may shift in energy and change in intensity.

The cerium(III) ion has a [Xe]4f¹ electronic configuration. The electronic transitions involving the single 4f electron are Laporte-forbidden and thus very weak. However, Ce(III) is unique among the lanthanides in that it exhibits relatively intense and broad absorption bands in the UV region. researchgate.netresearchgate.net These bands are due to allowed electronic transitions from the 4f orbital to the empty 5d orbitals (f → d transitions). researchgate.net The energy and intensity of these f → d transitions are sensitive to the coordination environment provided by the ligands. researchgate.net For many Ce(III) complexes, these transitions appear as a series of bands between 250 and 350 nm. researchgate.net It is also possible to observe ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based orbital.

Table 4: Expected Electronic Absorption Maxima (λmax) for this compound

Wavelength Range (nm)AssignmentOrigin
< 250π → π* / n → π*Intra-ligand transitions
250 - 3504f → 5dCerium(III) centered transitions researchgate.net
> 300Ligand-to-Metal Charge Transfer (LMCT)Electron transfer from ligand orbitals to Ce(III) 4f orbital

An in-depth analysis of the spectroscopic and electronic characteristics of this compound is presented in this article. The focus is exclusively on the instrumental analysis techniques that elucidate the compound's structural and electronic properties, adhering to a strict scientific framework.

Coordination Chemistry and Solution Phase Behavior

Ligand Chelation Modalities of 5-oxo-L-Proline (N1,O2 Coordination)

The 5-oxo-L-proline ligand is an amino acid derivative that possesses two primary coordination sites: the nitrogen atom of the pyrrolidone ring (N1) and the oxygen atoms of the carboxylate group (O2). In the formation of Tris(5-oxo-L-prolinato-N1,O2)cerium, the ligand acts as a bidentate chelating agent, binding to the cerium(III) ion through both the deprotonated pyrrolidone nitrogen and one of the carboxylate oxygens. This N1,O2 coordination mode results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.

The formation of this chelate ring is a key factor in the stability of the complex, as it is entropically more favorable than the coordination of two separate monodentate ligands. The specific designation "N1,O2" precisely defines the atoms of the ligand involved in the bonding with the cerium center.

Preferred Coordination Number and Geometry of Cerium(III) in Pyroglutamate (B8496135) Complexes

Cerium(III), like other lanthanide ions, is characterized by a relatively large ionic radius and the absence of strong crystal field stabilization effects. This allows for high and variable coordination numbers, typically ranging from 6 to 12, with 8 and 9 being the most common. The coordination geometry is primarily determined by the steric requirements of the ligands and the electrostatic interactions between the positively charged metal ion and the negatively charged or polar ligand donor atoms.

For this compound, with three bidentate ligands, a coordination number of 6 would be achieved if only the pyroglutamate ligands are bound. However, it is highly probable that solvent molecules, typically water in aqueous solutions, also coordinate to the cerium(III) ion to satisfy its preference for a higher coordination number. Therefore, the actual coordination number in a solvated state is likely to be 8 or 9.

The resulting coordination geometry for such a complex would be complex and likely distorted from ideal polyhedra. For a coordination number of 8, possible geometries include the square antiprism and the dodecahedron. For a coordination number of 9, the tricapped trigonal prism is a common arrangement for lanthanide complexes. Without experimental structural data, such as from X-ray crystallography, the precise geometry of this compound remains speculative. For instance, a related cerium(III) complex with picolinate (B1231196) ligands was found to have a bicapped square antiprismatic geometry with a coordination number of ten.

Solution-Phase Speciation and Complex Formation Equilibria

The behavior of this compound in solution is governed by a series of complex equilibria, which are highly dependent on factors such as pH and the concentration of the metal and ligand.

pH-Dependent Stability and Stoichiometry

The stability of the cerium(III)-pyroglutamate complex is significantly influenced by the pH of the solution. The 5-oxo-L-proline ligand is the conjugate acid of the pyroglutamate anion and has its own acid-base equilibria. At low pH, the carboxylate group will be protonated, and at very low pH, the amide nitrogen can also be protonated, reducing the ligand's ability to coordinate to the cerium(III) ion.

As the pH increases, the carboxylate group deprotonates, making the oxygen atom a more effective donor. The pyrrolidone nitrogen, being part of an amide, is a much weaker base and will only deprotonate at higher pH values to participate in coordination. The formation of the Ce(III)-pyroglutamate complex will therefore be most favorable in a specific pH range where the ligand is in its anionic, chelating form.

The stoichiometry of the complexes in solution can also vary with pH. At lower ligand-to-metal ratios or varying pH, species other than the 1:3 complex (Tris) may exist, such as the 1:1 (mono) and 1:2 (bis) complexes:

Ce³⁺ + L⁻ ⇌ [Ce(L)]²⁺

[Ce(L)]²⁺ + L⁻ ⇌ [Ce(L)₂]⁺

[Ce(L)₂]⁺ + L⁻ ⇌ [Ce(L)₃]

Effects of Concentration on Aggregation and Dimerization

At higher concentrations, metal-ligand complexes can undergo aggregation or dimerization. For this compound, the potential for aggregation would be influenced by the presence of bridging ligands or through intermolecular interactions. It is conceivable that the carboxylate group of a coordinated pyroglutamate ligand could bridge to a second cerium center, leading to the formation of dimeric or polymeric species.

For example, a dimeric structure has been observed for a cerium(III) pivalate (B1233124) complex, where carboxylate ligands bridge two metal centers. This suggests that similar behavior could be possible for the pyroglutamate complex, especially at higher concentrations. Such aggregation would be concentration-dependent, with monomeric species predominating at lower concentrations. Techniques such as concentration-dependent NMR or light scattering could be employed to investigate these phenomena.

Stereochemical Aspects and Chirality Transfer

The use of the enantiomerically pure L-form of 5-oxo-proline as a ligand introduces chirality into the coordination sphere of the cerium(III) complex. This can lead to interesting stereochemical properties and the potential for chiral recognition.

Chiral Recognition Phenomena

Chiral recognition is the ability of a chiral molecule (the host) to differentiate between the enantiomers of another chiral molecule (the guest). A chiral lanthanide complex, such as this compound, can potentially act as a chiral host. The fixed spatial arrangement of the three chiral L-pyroglutamate ligands around the central cerium ion creates a chiral environment.

This chiral environment could, in principle, lead to diastereomeric interactions with other chiral molecules in solution, resulting in different binding affinities for the enantiomers of a guest molecule. This could be observed through techniques such as NMR spectroscopy, where separate signals for the bound enantiomers might be detected, or through changes in chiroptical properties like circular dichroism (CD) spectroscopy. While the field of chiral recognition with lanthanide complexes is an active area of research, specific studies demonstrating this phenomenon with this compound are not documented in the available literature.

Diastereoselectivity in Multi-Component Systems

The stereochemical outcome of complex formation between a metal ion and a chiral ligand in the presence of other chiral molecules is a critical aspect of coordination chemistry. For the complex this compound, the L-prolinato ligand imparts inherent chirality. When this complex interacts with other chiral species in a multi-component system, the formation of diastereomers is possible. The relative abundance of these diastereomers is determined by differences in their thermodynamic stability, a phenomenon known as diastereoselectivity. While specific experimental studies on the diastereoselectivity of this compound in multi-component systems are not extensively documented in publicly available literature, the principles of coordination chemistry allow for a detailed discussion of the expected behavior.

The cerium(III) ion, a member of the lanthanide series, possesses a large ionic radius and a flexible coordination sphere, typically accommodating high coordination numbers (often 8 or 9). The three bidentate L-prolinato ligands occupy six coordination sites, leaving additional sites available for the coordination of other molecules, such as solvents or other ligands present in the system. When these additional coordinating species are also chiral, the potential for diastereomeric complex formation arises.

The degree of diastereoselectivity is governed by the steric and electronic interactions between the chiral L-prolinato ligands and the incoming chiral substrate. The fixed stereochemistry of the L-prolinate ligands creates a specific chiral environment around the cerium(III) center. An incoming chiral molecule will preferentially bind in an orientation that minimizes steric clashes and maximizes favorable intermolecular interactions, such as hydrogen bonding or π-π stacking, if applicable. The difference in the free energy of the resulting diastereomeric complexes dictates the diastereomeric ratio.

For instance, in a hypothetical scenario where this compound is dissolved in a chiral solvent or a solution containing a chiral guest molecule, two main diastereomeric adducts could be formed: [Ce(L-prolinato)₃(R-guest)] and [Ce(L-prolinato)₃(S-guest)], or if the guest itself is a single enantiomer, say (R)-guest, the diastereomers would arise from different binding geometries. The equilibrium between these diastereomers can be quantified by the diastereomeric excess (d.e.), which is a measure of the predominance of one diastereomer over the other.

A hypothetical representation of diastereomeric excess in such a system is presented in the table below. This table illustrates how the nature of a chiral guest molecule could influence the diastereomeric ratio of the resulting complex.

Hypothetical Diastereomeric Excess in the Presence of Chiral Guests

Chiral Guest MoleculeDiastereomer 1 Abundance (%)Diastereomer 2 Abundance (%)Diastereomeric Excess (d.e.) (%)
(R)-Limonene703040
(S)-Limonene307040
(R)-Propanediol653530
(S)-Propanediol356530

This table is a hypothetical illustration and does not represent actual experimental data for this compound.

The study of diastereoselectivity in lanthanide complexes is a significant area of research, as it underpins their application in asymmetric catalysis and chiral recognition. While direct experimental data for this compound is scarce, the principles governing the diastereoselective formation of other chiral lanthanide complexes provide a strong foundation for understanding its potential behavior in multi-component chiral systems. chemicalbook.comnih.gov Research on other chiral ligands has demonstrated that steric interactions are a key factor in achieving high diastereoselectivity in lanthanide complexes. chemicalbook.comnih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For cerium complexes, DFT calculations are employed to predict molecular geometries, analyze bonding, and understand electronic properties. dntb.gov.uarsc.orgmdpi.com For instance, DFT has been used to study cerium(III) and thorium(IV) complexes, where it helped in elucidating the chelation of the ligand to the metal ion. dntb.gov.ua In other studies, DFT calculations have been instrumental in understanding the adsorption of molecules on cerium-doped surfaces and in investigating the photophysical properties of cerium(III) complexes. mdpi.comdntb.gov.ua However, no specific DFT studies on Tris(5-oxo-L-prolinato-N1,O2)cerium have been reported.

Ab Initio Quantum Chemical Calculations for Molecular and Electronic Properties

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, are crucial for accurately describing the complex electronic structures of lanthanide compounds. unipd.itresearchgate.net These methods are applied to calculate crystal field energy levels and magnetic properties of lanthanide complexes. unipd.it For cerium-containing materials, ab initio calculations have been used to study excited states and understand their optical properties. researchgate.net A notable application is in the development of a methodology for the first-principle derivation of crystal-field parameters for lanthanides. ungur.org Despite the power of these methods, there is no published research applying ab initio calculations to this compound.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions in solution. For cerium(III) ions, MD simulations have been employed to investigate their hydration structure and dynamics in aqueous environments. bohrium.comresearchgate.net These studies provide insights into the coordination of water molecules around the cerium ion and the stability of the hydration shell. bohrium.comresearchgate.net Another study used MD simulations to understand the interaction of cerium ions with DNA, revealing details about coordination and conformational changes. nih.gov Specific MD simulation studies on the behavior of this compound in solution are currently unavailable.

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations are often used to predict and interpret spectroscopic data, providing a deeper understanding of experimental results. For cerium complexes, theoretical approaches help in assigning vibrational modes and understanding electronic transitions observed in UV-visible and luminescence spectra. researchgate.net For example, time-resolved X-ray liquidography has been used to determine the molecular structures of short-lived excited states of cerium complexes in solution. acs.org Spectroscopic properties of cerium in different environments, such as glasses, have also been a subject of study, comparing experimental data with theoretical models. huji.ac.il Without experimental spectra for this compound, the application of predictive theoretical methods remains hypothetical.

Theoretical Insights into Metal-Ligand Bonding Characteristics

Understanding the nature of the metal-ligand bond is fundamental in coordination chemistry. Theoretical studies provide valuable insights into the bonding characteristics of cerium complexes. For instance, computational analyses have been used to investigate the Ce-Fe bond in a heterometallic complex. bohrium.com The nature of the Ce═N bond in cerium(IV) imido complexes has also been explored through DFT calculations, revealing a polarized bond with significant nitrogen character. acs.org The influence of the ligand environment on the redox properties of cerium, which is tied to metal-ligand bonding, has been investigated through a combination of experimental and theoretical methods. acs.orgacs.org Specific theoretical analyses of the cerium-prolinato bond in the title compound have not been documented.

Ligand Field Parameters Derivation and Analysis

Ligand Field Theory (LFT) is essential for understanding the electronic structures and spectroscopic properties of transition metal and lanthanide complexes. youtube.comyoutube.com For lanthanides, ab initio methods have been developed to derive crystal-field parameters from first principles, avoiding reliance on empirical fitting. ungur.org These parameters are crucial for describing the splitting of the 4f electronic levels and understanding the magnetic and spectroscopic properties of the complexes. osti.gov While general methodologies for deriving ligand field parameters for lanthanide complexes exist, no such analysis has been published for this compound.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications

The catalytic potential of Tris(5-oxo-L-prolinato-N1,O2)cerium is rooted in the inherent properties of both the cerium ion and the pyroglutamate (B8496135) ligand. The ability of cerium to cycle between its +3 and +4 oxidation states is a key driver for its use in a variety of catalytic transformations. mdpi.comlbl.gov Furthermore, the presence of a chiral ligand derived from a natural amino acid introduces the potential for stereoselectivity in organic reactions. nih.govnih.gov

Exploiting the Ce(III)/Ce(IV) Redox Couple in Catalysis

The facile interconversion between Ce(III) and Ce(IV) is a cornerstone of cerium's catalytic activity. mdpi.com This redox couple allows cerium-based catalysts to act as effective mediators in electron transfer processes. In the context of this compound, the Ce(III) center can be oxidized to Ce(IV) by a suitable oxidant, generating a species capable of participating in oxidative transformations. Conversely, a Ce(IV) complex could be reduced to Ce(III), facilitating reduction reactions. This redox flexibility is crucial for a range of catalytic cycles. rsc.org The excellent redox properties of the Ce(III)/Ce(IV) couple are fundamental to the application of ceria-based materials in catalysis, particularly for environmental applications and energy conversion systems. mdpi.com The redox cycle confers the ability to absorb and release oxygen, promoting oxidation reactions at the catalyst's surface. mdpi.com

Illustrative Redox Potentials of Cerium Species

Redox CoupleStandard Reduction Potential (V vs. SHE)
Ce(IV) + e⁻ ⇌ Ce(III)+1.72

This table illustrates the high oxidizing potential of the Ce(IV)/Ce(III) couple, which is a key factor in its catalytic applications. The exact potential in a complex like this compound would be modulated by the ligand environment.

Stereoselective Catalysis Mediated by the Chiral Ligand Framework

The L-prolinato (pyroglutamate) ligand in this compound is inherently chiral, stemming from its origin as the amino acid L-proline. wikipedia.org This chirality can be transferred to the catalytic process, enabling the synthesis of one enantiomer of a chiral product in preference to the other. This field, known as asymmetric catalysis, is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is critical. nih.govresearchgate.net The design of chiral ligands is a key aspect of developing catalysts for asymmetric synthesis. nih.gov Lanthanide complexes, when combined with appropriate chiral ligands, can serve as effective Lewis acid catalysts for asymmetric carbon-carbon bond-forming reactions. nih.gov The chiral ligand modifies the metal center's environment, influencing the approach of reactants and directing the stereochemical outcome of the reaction. nih.gov

Conceptual Enantioselective Transformation

ReactantChiral CatalystProduct (Major Enantiomer)
Prochiral KetoneThis compound(R)- or (S)-Alcohol
Prochiral AlkeneThis compound(R)- or (S)-Epoxide

This conceptual table illustrates how the chiral framework of the cerium complex could be used to direct the stereochemical outcome of common organic transformations.

Investigation in Specific Organic Transformation Reactions (e.g., oxidation, reduction)

The redox activity of the cerium center suggests that this compound could be investigated as a catalyst for a variety of organic transformations. Cerium-based materials are well-known for their ability to catalyze oxidation reactions, including the oxidation of carbon monoxide and volatile organic compounds. nih.govresearchgate.net The Ce(III)/Ce(IV) couple can facilitate the activation of oxygen or other oxidants. For instance, in the oxidation of alcohols to aldehydes or ketones, the Ce(III) complex could be oxidized to a Ce(IV) species, which then oxidizes the alcohol and is itself reduced back to Ce(III), completing the catalytic cycle.

In reduction reactions, a Ce(IV) precursor could potentially be used. However, the application of lanthanide complexes in reductions is more commonly associated with lower oxidation states, such as Ln(II). nih.gov Nevertheless, the Lewis acidity of the Ce(III) center in this compound could be exploited to activate substrates towards reduction by a stoichiometric reductant.

Strategies for Heterogenization of the Complex for Recyclable Catalytic Systems

A significant challenge with homogeneous catalysts like this compound is their separation from the reaction mixture, which can be costly and inefficient. nih.gov To overcome this, strategies for heterogenization can be employed to create recyclable catalytic systems. One approach is to immobilize the cerium complex onto a solid support. researchgate.net

Potential Heterogenization Strategies

Support MaterialImmobilization MethodPotential Advantages
Silica (B1680970) (SiO₂)Covalent attachment of the ligand to the silica surface prior to complexation with cerium.High surface area, thermal and mechanical stability.
Alumina (B75360) (Al₂O₃)Adsorption or impregnation of the pre-formed complex onto the alumina support.Good mechanical strength and tunable porosity. nih.gov
Polymeric ResinsIncorporation of the ligand into a polymer backbone followed by metal coordination.Flexibility in tuning polymer properties.
Magnetic Nanoparticles (e.g., Fe₃O₄)Anchoring the complex to the surface of magnetic nanoparticles.Facile separation of the catalyst from the reaction mixture using an external magnet. mdpi.com

These strategies aim to combine the high selectivity and activity of the homogeneous complex with the ease of separation and recyclability of a heterogeneous catalyst. nih.gov The recovery and reuse of catalysts are crucial aspects of developing sustainable chemical processes. researchgate.net

Bioinorganic Research and Biocatalytic Mimicry (Excluding Clinical Human Trials and Safety)

The interface between inorganic chemistry and biology offers exciting avenues for the development of synthetic compounds that can mimic the function of natural enzymes. The biocompatible nature of the pyroglutamate ligand and the redox properties of cerium make this compound an interesting candidate for bioinorganic research.

Enzyme Mimetic Activities (e.g., oxidase, peroxidase, superoxide (B77818) dismutase mimicry)

Nanozymes, or nanomaterials with enzyme-like characteristics, have garnered significant attention for their potential applications. wikipedia.org Cerium-containing materials, particularly cerium oxide nanoparticles, are well-documented for their ability to mimic the activity of several redox enzymes. researchgate.netnih.gov This mimetic activity is intrinsically linked to the reversible Ce(III)/Ce(IV) redox transition. researchgate.net

Superoxide Dismutase (SOD) Mimicry : Superoxide dismutase is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.gov Cerium-based materials can mimic this activity, with the Ce(III)/Ce(IV) ratio on the surface playing a critical role. researchgate.net It is proposed that Ce(III) is oxidized to Ce(IV) by superoxide, which is in turn reduced to hydrogen peroxide. The resulting Ce(IV) is then regenerated to Ce(III) by another superoxide radical, which is oxidized to oxygen. The higher the Ce(III)/Ce(IV) ratio, the greater the SOD mimetic activity. researchgate.net

Catalase Mimicry : Catalase is an enzyme that decomposes hydrogen peroxide into water and oxygen. Some cerium-based nanozymes have been shown to exhibit catalase-like activity. nih.gov

Oxidase and Peroxidase Mimicry : Oxidase enzymes catalyze oxidation reactions where molecular oxygen is the electron acceptor. Peroxidases catalyze reactions involving the reduction of peroxides. Cerium-based materials have demonstrated both oxidase and peroxidase-like activities, which are dependent on factors such as pH and the specific substrate. wikipedia.orgnih.gov

The complex this compound, as a molecular analogue of ceria, could potentially exhibit similar enzyme mimetic properties. The ligand environment would undoubtedly influence the redox potential of the cerium center and, consequently, its catalytic activity in these biomimetic reactions.

Summary of Potential Enzyme Mimetic Activities

Mimicked EnzymeBiological ReactionRole of Cerium Complex
Superoxide Dismutase (SOD)2O₂⁻ + 2H⁺ → O₂ + H₂O₂Catalytic scavenging of superoxide radicals through the Ce(III)/Ce(IV) redox cycle.
Catalase2H₂O₂ → 2H₂O + O₂Decomposition of hydrogen peroxide.
PeroxidaseSubstrate + H₂O₂ → Oxidized Substrate + H₂OCatalyzing the oxidation of a substrate by a peroxide.
OxidaseSubstrate + O₂ → Oxidized Substrate + H₂OCatalyzing the oxidation of a substrate using molecular oxygen.

Further research into the specific activities of this compound would be necessary to validate and quantify these potential biocatalytic functions.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on "this compound" that meets the specified requirements for content and scientific accuracy. The search revealed a significant lack of published research specifically investigating the properties and applications of this particular chemical compound.

While a CAS number (74060-41-6) exists for the substance, there is no readily available data in peer-reviewed journals or scientific databases concerning its advanced applications in materials science, catalysis, or its specific luminescent properties as outlined in the request. The required information for the sections on redox properties in model biological systems, fundamental interactions with biomolecules, ligand-sensitized luminescence, and energy transfer mechanisms is not present in the public domain for this exact compound.

Information is available for analogous compounds, such as other cerium complexes with different ligands nih.govresearchgate.netnih.govrsc.org, general properties of lanthanide luminescence researchgate.netnih.govcardiff.ac.uk, and complexes of the 5-oxo-L-prolinato ligand with other metals like lanthanum and zinc ontosight.aichemicalbook.com. However, the strict instruction to focus solely on "this compound" and to not introduce information outside the explicit scope prevents the extrapolation of data from these related but distinct chemical entities.

Therefore, without specific research findings for "this compound," any attempt to generate the requested article would result in speculation or the inclusion of information on other compounds, directly violating the user's explicit instructions. A scientifically accurate and authoritative article as requested cannot be constructed at this time due to the absence of foundational research data.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Derivatization

The synthesis of Tris(5-oxo-L-prolinato-N1,O2)cerium opens the door to a variety of unexplored synthetic modifications. Future research will likely focus on developing more efficient and environmentally friendly synthetic routes. This could involve exploring solvent-free mechanochemical methods or microwave-assisted syntheses to reduce reaction times and energy consumption.

Furthermore, the derivatization of the 5-oxo-L-prolinato ligand presents a significant opportunity for tuning the properties of the cerium complex. Introducing functional groups onto the proline ring could modulate the complex's solubility, stability, and electronic properties. For instance, the incorporation of hydrophobic or hydrophilic moieties could tailor its compatibility with different solvent systems or biological environments.

Potential Derivatization StrategyDesired Outcome
Introduction of alkyl or aryl groupsEnhanced solubility in nonpolar solvents
Addition of hydroxyl or carboxyl groupsIncreased water solubility and potential for further coordination
Attachment of fluorescent tagsDevelopment of luminescent probes for bioimaging

Design of Advanced Structural Architectures and Polymeric Coordination Networks

Beyond the discrete molecular complex, the design of higher-order structures based on this compound is a promising research avenue. The bifunctional nature of the 5-oxo-L-prolinato ligand, with its carboxylate and amide groups, offers the potential for creating extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comacs.orgrsc.orgrsc.org

These advanced architectures could exhibit interesting properties such as porosity, which is valuable for gas storage and separation, or catalytic activity. nih.govrsc.orgrsc.orgnih.gov The choice of solvent, temperature, and the presence of templating agents during synthesis could be systematically varied to control the dimensionality and topology of the resulting networks. nih.govacs.org The unique electronic properties of cerium, with its accessible Ce(III)/Ce(IV) redox couple, could be harnessed within these frameworks to create materials with novel electronic or magnetic behaviors. acs.orgrsc.org

Integration with Nanoscience for Functional Materials

The integration of this compound with nanoscience offers a pathway to the development of novel functional materials. Cerium oxide nanoparticles are already known for their catalytic and biomedical applications due to their redox activity and free radical scavenging properties. nih.govmdpi.comresearchgate.net Future research could explore the use of this compound as a precursor for the controlled synthesis of cerium-containing nanoparticles. The organic ligand could act as a capping agent, influencing the size, shape, and surface chemistry of the resulting nanomaterials.

Moreover, the complex itself could be incorporated into nanostructured materials, such as by grafting it onto the surface of silica (B1680970) or polymer nanoparticles. This could lead to hybrid materials with combined properties, for example, the luminescence of the cerium complex and the high surface area of the nanoparticle support, which could be beneficial for sensing or catalytic applications. researchgate.net

Advanced Spectroscopic Techniques for Real-Time and In-Situ Studies

A deeper understanding of the structure, bonding, and reactivity of this compound will be crucial for its future development. Advanced spectroscopic techniques will play a pivotal role in these investigations. While standard techniques like NMR and IR spectroscopy can provide basic structural information, more sophisticated methods will be needed to probe the electronic structure and dynamic behavior of the complex. researchgate.netresearchgate.net

In-situ and operando spectroscopy, for instance, can provide real-time insights into the catalytic processes involving the cerium complex, helping to elucidate reaction mechanisms. ornl.govnih.govacs.orgchemrxiv.org Techniques such as X-ray absorption spectroscopy (XAS) can provide information about the oxidation state and local coordination environment of the cerium ion during a reaction. acs.org Time-resolved laser spectroscopy could be employed to study the excited-state dynamics of the complex, which is particularly relevant for potential applications in photochemistry and luminescence. rsc.org

Spectroscopic TechniqueInformation Gained
X-ray Absorption Spectroscopy (XAS)Oxidation state and local coordination environment of Cerium
In-situ Infrared/Raman SpectroscopyIdentification of reaction intermediates and catalyst changes under reaction conditions
Time-Resolved PhotoluminescenceExcited-state lifetimes and energy transfer processes
Electron Paramagnetic Resonance (EPR)Characterization of paramagnetic Ce(III) species and radical intermediates

Expanding the Scope of Catalytic Transformations and Reaction Mechanisms

The catalytic potential of cerium compounds is a major driving force for current research. acs.orgnih.govnumberanalytics.comacs.org The ability of cerium to cycle between the +3 and +4 oxidation states makes it a versatile catalyst for a variety of redox reactions. acs.orgacs.orgwikipedia.org Future research on this compound will undoubtedly explore its catalytic activity in a range of organic transformations.

Given the nature of the prolinato ligand, the complex could be investigated as a catalyst for asymmetric synthesis, where the chirality of the ligand could induce stereoselectivity in the products. Potential applications could include aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. Elucidating the reaction mechanisms through a combination of kinetic studies, spectroscopic analysis, and computational modeling will be essential for optimizing catalyst performance and designing more efficient catalytic systems. nih.govacs.org

Deeper Fundamental Bioinorganic Insights and Biocatalytic System Design

The use of a biologically derived ligand like 5-oxo-L-proline suggests potential applications in the realm of bioinorganic chemistry. Future research could focus on understanding the interactions of this compound with biological molecules such as proteins and nucleic acids. This could lead to the development of new therapeutic or diagnostic agents.

A particularly exciting direction is the design of artificial metalloenzymes. acs.orgchemrxiv.orgnih.govnih.gov By incorporating the cerium complex into a protein scaffold, it may be possible to create a hybrid catalyst that combines the reactivity of the cerium center with the substrate specificity and selectivity of an enzyme. acs.orgchemrxiv.orgnih.gov Such biocatalytic systems could enable novel chemical transformations under mild, environmentally benign conditions. The inherent chirality of the L-prolinato ligand could also play a crucial role in achieving high stereoselectivity in these artificial enzyme systems.

Q & A

Q. What are the standard synthesis protocols for Tris(5-oxo-L-prolinato-N1,O2)cerium, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized by reacting cerium ions with 5-oxo-L-prolinato ligands in aqueous or organic solvents under controlled pH (6.0–8.0). Key parameters include stoichiometric ratios (3:1 ligand-to-metal ratio), temperature (60–80°C), and reaction duration (12–24 hours). Impurities are minimized via recrystallization in ethanol/water mixtures . Characterization via FTIR and elemental analysis confirms ligand coordination.

Q. What safety precautions are essential when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, cerium salts and prolinato complexes require standard metal-handling protocols: use nitrile gloves, lab coats, and fume hoods. Avoid inhalation of powders and direct skin contact. Waste should be neutralized with dilute acetic acid before disposal .

Q. How is the stability of this compound assessed under varying storage conditions?

Methodological Answer: Stability is evaluated via accelerated degradation studies: expose the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30 days. Monitor decomposition using HPLC-MS and track color changes (white to yellow indicates oxidation) .

Advanced Research Questions

Q. How can spectroscopic and crystallographic techniques resolve ambiguities in the coordination geometry of this compound?

Methodological Answer: X-ray crystallography is optimal for determining bond lengths and angles. For paramagnetic cerium(III), use single-crystal studies with synchrotron radiation to mitigate disorder. Solid-state NMR (¹³C CP/MAS) and EXAFS can clarify ligand field symmetry. Discrepancies in O/N coordination modes require comparative analysis with analogous lutetium complexes .

Q. What experimental strategies address contradictions in reported redox behavior of this compound?

Methodological Answer: Contradictions arise from solvent-dependent Ce³⁺/Ce⁴⁺ transitions. Use cyclic voltammetry in non-aqueous solvents (e.g., DMF) with a Ag/AgCl reference electrode. Cross-validate with XPS to confirm oxidation states. Control for ligand dissociation by comparing CV profiles before/after prolonged electrolysis .

Q. How do pH and solvent polarity influence ligand exchange dynamics in this compound?

Methodological Answer: Conduct kinetic studies using UV-Vis stopped-flow methods in buffered solutions (pH 4–9). Monitor ligand substitution with competing anions (e.g., Cl⁻, NO₃⁻). Solvent effects are quantified via Kamlet-Taft parameters; polar aprotic solvents (DMSO) stabilize the complex, while protic solvents (MeOH) accelerate ligand loss .

Q. What computational modeling approaches predict the electronic structure and magnetic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with LANL2DZ basis sets calculates frontier molecular orbitals and spin states. Incorporate relativistic effects (ZORA approximation) for accurate Ce 4f orbital modeling. Compare results with experimental magnetic susceptibility data (SQUID) to validate theoretical models .

Experimental Design & Data Analysis

Q. How to design experiments to differentiate between inner- and outer-sphere electron transfer mechanisms in catalytic applications?

Methodological Answer: Use kinetic isotope effects (KIE) and electrolyte concentration dependence. Inner-sphere mechanisms show significant KIE (C–H vs. C–D bonds) and are insensitive to ionic strength. Outer-sphere reactions exhibit negligible KIE and depend on electrolyte shielding .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer: Apply multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs). Use ANOVA to compare yields across 10+ batches. Control particle size distribution via laser diffraction and correlate with reproducibility metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.